(R)-2-(3-(Hydroxymethyl)phenoxy)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid is an organic compound with a complex structure that includes a phenoxy group, a hydroxymethyl group, and a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid typically involves the reaction of a phenol derivative with a butanoic acid derivative under specific conditions. One common method includes the use of a base to deprotonate the phenol, followed by the addition of a butanoic acid derivative to form the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of ®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenoxy group can be reduced under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ®-2-(3-(Carboxyphenoxy)butanoic acid.
Reduction: Formation of ®-2-(3-(Hydroxymethyl)phenoxy)butanol.
Substitution: Formation of various substituted phenoxybutanoic acids depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine
In medicine, ®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of ®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the butanoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(3-(Methoxymethyl)phenoxy)butanoic acid
- ®-2-(3-(Ethoxymethyl)phenoxy)butanoic acid
- ®-2-(3-(Hydroxyethyl)phenoxy)butanoic acid
Uniqueness
®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and potential for functionalization. This distinguishes it from similar compounds that may have different substituents on the phenoxy group.
Eigenschaften
Molekularformel |
C11H14O4 |
---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
(2R)-2-[3-(hydroxymethyl)phenoxy]butanoic acid |
InChI |
InChI=1S/C11H14O4/c1-2-10(11(13)14)15-9-5-3-4-8(6-9)7-12/h3-6,10,12H,2,7H2,1H3,(H,13,14)/t10-/m1/s1 |
InChI-Schlüssel |
IQTPBULPCBTTQO-SNVBAGLBSA-N |
Isomerische SMILES |
CC[C@H](C(=O)O)OC1=CC=CC(=C1)CO |
Kanonische SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.